Goniodioldiacetat

Übersicht

Beschreibung

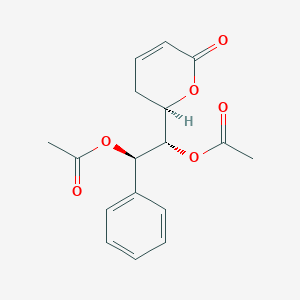

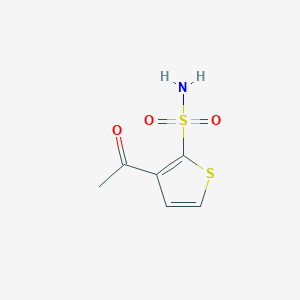

[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate is a natural product found in Goniothalamus amuyon and Goniothalamus sesquipedalis with data available.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Goniodioldiacetat wurde hinsichtlich seiner potenziellen Anwendungen in der Krebsforschung untersucht. Es wurde in neue Derivate, wie z. B. Isoxazolin, umgewandelt und auf zytotoxische Aktivität gegen verschiedene humane Krebszelllinien, darunter MDA-MB-231 (Brust), SKOV3 (Ovar), PC-3 (Prostata) und HCT-15 (Kolon), sowie gegen die normale humane Zelllinie HEK 293, getestet .

Phytochemische Studien

Die Verbindung wurde während phytochemischer Untersuchungen von Pflanzenextrakten, wie z. B. denen aus den Blättern und Zweigen von Goniothalamus repevensis, isoliert. Diese Studien zielen darauf ab, bioaktive Verbindungen mit potenziellen therapeutischen Anwendungen zu identifizieren .

Strukturaufklärung

Die Struktur von this compound wurde mithilfe von Techniken wie Einkristall-Röntgenbeugung aufgeklärt, die zur Bestätigung seiner absoluten Konfiguration beiträgt. Dies ist entscheidend für das Verständnis des chemischen Verhaltens und der Wechselwirkungen der Verbindung .

Wirkmechanismus

Goniodiol diacetate, also known as [(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate, is a compound of interest in the field of life sciences . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of Goniodiol diacetate is the α-tubulin protein . α-tubulin is a key component of the microtubule network, which plays a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

Goniodiol diacetate interacts with its target, α-tubulin, through covalent docking . This interaction leads to changes in the microtubule network, affecting cell division and other cellular processes .

Biochemical Pathways

It is known that the compound’s interaction with α-tubulin can disrupt the normal function of microtubules . This disruption can affect various downstream effects, including cell division and intracellular transport .

Pharmacokinetics

Its cytotoxic activity against various cancer cell lines suggests that it may have good bioavailability .

Result of Action

Goniodiol diacetate has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, ovarian, prostate, and colon cancer cells . It induces both apoptotic and necrotic responses in these cells and causes cell proliferation arrest at the G2/M phase .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Goniodiol diacetate has been found to exhibit cytotoxic activity against various cancer cell lines . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Goniodiol diacetate has been suggested to interact with α-tubulin, a protein involved in cell structure and function This interaction may contribute to the compound’s observed effects on cell function and viability

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Goniodiol diacetate in animal models , it is known that the compound exhibits cytotoxic activity

Transport and Distribution

Information on how Goniodiol diacetate is transported and distributed within cells and tissues is currently limited

Eigenschaften

IUPAC Name |

[(1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGQHRYXJBODPH-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)

![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)

![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)